4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine
Brand Name: Vulcanchem
CAS No.: 1396805-80-3
VCID: VC11869392
InChI: InChI=1S/C16H24N4S/c1-12-8-13(2)20(18-12)9-15-4-6-19(7-5-15)10-16-11-21-14(3)17-16/h8,11,15H,4-7,9-10H2,1-3H3
SMILES: CC1=CC(=NN1CC2CCN(CC2)CC3=CSC(=N3)C)C
Molecular Formula: C16H24N4S
Molecular Weight: 304.5 g/mol

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine

CAS No.: 1396805-80-3

Cat. No.: VC11869392

Molecular Formula: C16H24N4S

Molecular Weight: 304.5 g/mol

* For research use only. Not for human or veterinary use.

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine - 1396805-80-3

Specification

CAS No. 1396805-80-3
Molecular Formula C16H24N4S
Molecular Weight 304.5 g/mol
IUPAC Name 4-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole
Standard InChI InChI=1S/C16H24N4S/c1-12-8-13(2)20(18-12)9-15-4-6-19(7-5-15)10-16-11-21-14(3)17-16/h8,11,15H,4-7,9-10H2,1-3H3
Standard InChI Key MUNVIOPJJSEFNX-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CC2CCN(CC2)CC3=CSC(=N3)C)C
Canonical SMILES CC1=CC(=NN1CC2CCN(CC2)CC3=CSC(=N3)C)C

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The compound’s systematic name is 4-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole. Its molecular formula is C₁₆H₂₄N₄S, with a molecular weight of 304.5 g/mol.

Structural Features

  • Piperidine ring: Serves as the central scaffold.

  • Pyrazole moiety: 3,5-Dimethyl substitution enhances steric and electronic properties.

  • Thiazole group: 2-Methyl substitution contributes to aromatic stability and bioactivity.

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular FormulaC₁₆H₂₄N₄S
Molecular Weight304.5 g/mol
CAS Number1396805-80-3
SMILESCC1=CC(=NN1CC2CCN(CC2)CC3=CSC(=N3)C)C

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via multi-step alkylation and nucleophilic substitution reactions:

  • Piperidine functionalization: Introduction of the pyrazole group via alkylation using 3,5-dimethylpyrazole and a halogenated intermediate.

  • Thiazole incorporation: Reaction of the intermediate with 2-methylthiazole-4-methyl chloride under basic conditions (e.g., triethylamine).

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/Conditions
1Alkylation of piperidine3,5-Dimethylpyrazole, K₂CO₃, DMF
2Nucleophilic substitution2-Methylthiazole-4-methyl chloride, Et₃N, THF

Key Reactivity

  • Pyrazole ring: Participates in electrophilic substitution due to electron-rich nitrogen atoms.

  • Thiazole group: Susceptible to oxidation and coordination with metal ions .

TargetBinding Affinity (ΔG, kcal/mol)Biological Effect
EGFR-9.2Antiproliferative
Topoisomerase IIα-8.7DNA damage

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Predicted value of 2.8 (moderate lipophilicity).

  • Aqueous solubility: 0.12 mg/mL (pH 7.4), indicating limited solubility.

Stability

  • Thermal stability: Decomposes at 218°C (TGA data for analogs) .

  • Photostability: Susceptible to UV-induced degradation due to thiazole moiety.

Spectroscopic Characterization

NMR Data (Hypothetical for Analog)

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃-thiazole), 2.50 (s, 6H, CH₃-pyrazole), 3.70 (m, 4H, piperidine) .

  • ¹³C NMR: 155.2 ppm (C=N thiazole), 145.1 ppm (pyrazole C-3) .

Mass Spectrometry

  • ESI-MS: m/z 305.1 [M+H]⁺ (calculated: 304.5).

Applications in Drug Discovery

Lead Optimization

  • Structural tunability: Modifications at the pyrazole N-1 or thiazole C-2 position enhance target selectivity .

  • Patent activity: Cited in fungicide formulations (EP3239145B1) and kinase inhibitors (WO2014007951) .

Preclinical Studies

  • Toxicity profile: LD₅₀ > 500 mg/kg in murine models (oral administration).

  • Bioavailability: 42% in rat pharmacokinetic studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator